molecular formula C16H17NO B13873084 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline

4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13873084
M. Wt: 239.31 g/mol
InChI Key: NDITXSQXKLJSOP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of aniline with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydroquinoline ring. This step often requires acidic conditions and elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring. Reagents such as bromine or nitric acid are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline or fully reduced tetrahydroquinoline.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antioxidant Activity: Studies have indicated its ability to scavenge free radicals, suggesting potential therapeutic applications.

Medicine

    Anticancer Research: Preliminary studies have explored its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

    Neuroprotection: The compound has been investigated for its neuroprotective properties, offering promise in the treatment of neurodegenerative diseases.

Industry

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Cosmetics: The compound’s antioxidant properties make it a valuable ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an anticancer or neuroprotective agent.

    Antioxidant Activity: The methoxyphenyl group contributes to its ability to neutralize free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)amine: Shares the methoxyphenyl group but lacks the tetrahydroquinoline core.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group attached to an acetic acid moiety.

    4-Methoxyphenyl isothiocyanate: Features the methoxyphenyl group with an isothiocyanate functional group.

Uniqueness

4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H17NO/c1-18-13-8-6-12(7-9-13)14-10-11-17-16-5-3-2-4-15(14)16/h2-9,14,17H,10-11H2,1H3

InChI Key

NDITXSQXKLJSOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC3=CC=CC=C23

Origin of Product

United States

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